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Compound of Interest

3-Phenoxythiophene-2-
Compound Name:
carbaldehyde

Cat. No.: B140713

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical
characterization of 3-Phenoxythiophene-2-carbaldehyde. The methods outlined are essential
for identity confirmation, purity assessment, and stability testing, which are critical aspects of
drug development and materials science.

Compound Information

Property Value

IUPAC Name 3-Phenoxythiophene-2-carbaldehyde
Synonyms 3-Phenoxy-2-thiophenecarboxaldehyde
CAS Number Not readily available

Molecular Formula C11Hs0O2S

Molecular Weight 204.25 g/mol

Appearance Expected to be a solid or oil

Spectroscopic Characterization
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Spectroscopic techniques are fundamental for elucidating the molecular structure of 3-
Phenoxythiophene-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure by analyzing the
magnetic properties of atomic nuclei.

2.1.1. Experimental Protocol: *H and 13C NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of 3-Phenoxythiophene-2-carbaldehyde in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds).

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:

o Acquire a standard proton spectrum with a sufficient number of scans to achieve a good
signal-to-noise ratio.

o Typical spectral width: -2 to 12 ppm.

o Use tetramethylsilane (TMS) as an internal standard (O ppm).
e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.

o Typical spectral width: 0 to 200 ppm.

o The solvent signal can be used as a secondary reference.
2.1.2. Expected Spectral Data (Based on Analogous Compounds)

While specific data for 3-Phenoxythiophene-2-carbaldehyde is not readily available, the
expected chemical shifts can be inferred from related structures like thiophene-2-
carbaldehyde[1][2] and phenoxy derivatives.

Table 1: Predicted *H NMR Chemical Shifts for 3-Phenoxythiophene-2-carbaldehyde
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Predicted Chemical Shift

Proton Multiplicity
(ppm)

Aldehyde (-CHO) 9.8-10.0 Singlet
Thiophene H-4 70-75 Doublet
Thiophene H-5 75-8.0 Doublet
Phenyl H (ortho) 70-7.2 Multiplet
Phenyl H (meta) 73-75 Multiplet
Phenyl H (para) 71-7.3 Multiplet

Table 2: Predicted 13C NMR Chemical Shifts for 3-Phenoxythiophene-2-carbaldehyde

Carbon

Predicted Chemical Shift (ppm)

Aldehyde (C=0) 180 - 185
Thiophene C-2 140 - 145
Thiophene C-3 150 - 160
Thiophene C-4 120 - 130
Thiophene C-5 130 - 140
Phenyl C-1' (ipso) 155 - 160
Phenyl C-2'/C-6' (ortho) 118 - 122
Phenyl C-3'/C-5' (meta) 128 - 132
Phenyl C-4' (para) 123 - 127
Workflow for NMR Analysis
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NMR analysis workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of
the compound, further confirming its identity.

2.2.1. Experimental Protocol: GC-MS Analysis

o Sample Preparation: Prepare a dilute solution of 3-Phenoxythiophene-2-carbaldehyde
(e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

 Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with
an electron ionization (EIl) source.

e GC Conditions:

[e]

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).

[e]

Injector Temperature: 250 °C.

o

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and
hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o
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e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.
2.2.2. Expected Mass Spectrum

The El mass spectrum is expected to show a molecular ion peak ([M]*) at m/z 204. Key
fragmentation patterns may involve the loss of the formyl group (-CHO), the phenoxy group (-
OCeHs), or cleavage of the thiophene ring.

Table 3: Predicted Mass Spectral Fragments for 3-Phenoxythiophene-2-carbaldehyde

m/z Possible Fragment
204 [M]*

175 [M - CHOJ*

111 [M - OCeHs]*

93 [CeHsO]*

77 [CeHs]*

Workflow for GC-MS Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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